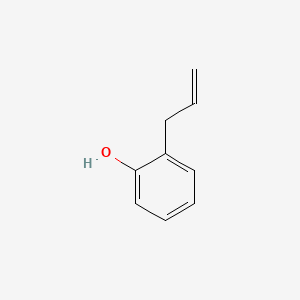

2-Allylphenol

Description

This compound is a natural product found in Psidium guajava with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRNGVVZBINFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27924-98-7, 3383-08-2 (hydrochloride) | |

| Record name | Phenol, 2-(2-propen-1-yl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27924-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022164 | |

| Record name | 2-Allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | Phenol, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1745-81-9, 26761-75-1 | |

| Record name | 2-Allylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allylphenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ALLYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-allylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ALLYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04F145ZJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Allylphenol chemical properties and structure elucidation

An In-depth Technical Guide on 2-Allylphenol: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of this compound (CAS No: 1745-81-9). As a key intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Alprenolol, and in the production of polymers and resins, a thorough understanding of its characteristics is crucial.[1][2] This document details its physicochemical properties, outlines standard experimental protocols for its structural analysis, and presents logical workflows for its characterization.

Chemical and Physical Properties

This compound, also known as o-allylphenol or 2-(2-propen-1-yl)phenol, is an organic compound that presents as a colorless to pale yellow or light brown liquid with a distinct aromatic, phenol-like odor.[2][3][4] It is characterized by a phenol ring substituted with an allyl group at the ortho position.[2] While soluble in organic solvents like ether, chloroform, and alcohol, it has limited solubility in water.[2][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-prop-2-enylphenol | [4] |

| CAS Number | 1745-81-9 | [2] |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.175 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Melting Point | -6 °C | [1][4] |

| Boiling Point | 220 °C (at 760 mmHg) | [1][3][4] |

| Density | 1.028 g/mL at 25 °C | [3][8] |

| Refractive Index (n20/D) | 1.546 | [3][8] |

| Water Solubility | 7 g/L (at 20 °C) | [1][3] |

| Flash Point | 88 °C / 190 °F | [5][9] |

| SMILES | C=CCC1=CC=CC=C1O | [2][4] |

| InChI Key | QIRNGVVZBINFMX-UHFFFAOYSA-N | [2][4] |

Structure Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques.[10][11] These methods provide complementary information about the molecule's carbon framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals include:

-

Aromatic Protons: A complex multiplet pattern typically between 6.7 and 7.2 ppm, corresponding to the four protons on the benzene ring.

-

Vinyl Protons: Signals for the three protons of the allyl group's double bond. The internal proton (-CH=) appears as a multiplet around 5.9-6.1 ppm. The two terminal protons (=CH₂) are diastereotopic and appear as distinct multiplets around 5.1 ppm.

-

Allylic Protons: The two protons of the methylene group (-CH₂-) adjacent to the double bond and the aromatic ring typically show a doublet around 3.4 ppm.

-

Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH group. Its chemical shift is variable and depends on concentration and solvent.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key resonances for this compound include:

-

Aromatic Carbons: Six distinct signals for the carbons of the phenol ring, with the carbon bearing the hydroxyl group appearing most downfield.

-

Vinyl Carbons: Two signals corresponding to the carbons of the C=C double bond.

-

Allylic Carbon: A single signal for the -CH₂- carbon.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing its structure.[11]

-

Molecular Ion Peak (M⁺): In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak is observed at m/z = 134, corresponding to the molecular weight of the compound (C₉H₁₀O).[12][13]

-

Key Fragmentation Patterns: Common fragments observed in the mass spectrum help confirm the structure. The fragmentation pattern often involves the loss of parts of the allyl group or rearrangements, leading to characteristic peaks that can be analyzed to piece together the molecular structure.[4][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[11] The IR spectrum of this compound displays several characteristic absorption bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the phenol.

-

C-H Stretch (Aromatic): Absorption bands typically found just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Bands corresponding to the allyl group's sp² and sp³ C-H bonds, appearing just above and below 3000 cm⁻¹, respectively.

-

C=C Stretch (Vinyl): An absorption band around 1640 cm⁻¹ indicates the presence of the carbon-carbon double bond in the allyl group.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretch: A strong band for the phenolic C-O bond, typically appearing in the 1200-1260 cm⁻¹ range.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[14][15] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Data Acquisition (¹H NMR):

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Switch the probe to the carbon frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of carbon signals (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra to determine chemical shifts.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL).

-

Instrument Setup (Gas Chromatograph):

-

Equip the GC with a suitable capillary column (e.g., a nonpolar DB-5 or similar).

-

Set the injector temperature (e.g., 250 °C) and the oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min.

-

Use helium as the carrier gas with a constant flow rate.

-

-

Instrument Setup (Mass Spectrometer):

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.[4]

-

Set the mass analyzer to scan a mass range of m/z 40-400.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The compound will be separated by the column and subsequently ionized and analyzed by the mass spectrometer.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and analyze the fragmentation pattern.

Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the neat (undiluted) this compound liquid onto the surface of a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Data Acquisition:

-

Place the sample holder into the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption frequencies and correlate them to the functional groups present in this compound.

Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

Caption: Workflow for the structural elucidation of this compound.

Caption: Claisen rearrangement synthesis pathway for this compound.

References

- 1. chembk.com [chembk.com]

- 2. CAS 1745-81-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 1745-81-9 [chemicalbook.com]

- 4. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1745-81-9 | TCI AMERICA [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound [webbook.nist.gov]

- 8. 2-アリルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-allyl phenol, 1745-81-9 [thegoodscentscompany.com]

- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 11. jchps.com [jchps.com]

- 12. This compound(1745-81-9) MS spectrum [chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound(1745-81-9) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

Technical Guide: Characterization and Applications of 2-Allylphenol (CAS 1745-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization data for 2-Allylphenol (CAS: 1745-81-9), a versatile organic compound with significant applications in chemical synthesis and as a precursor for various materials and biologically active molecules. This document compiles its physicochemical properties, spectroscopic data (NMR, IR, and Mass Spectrometry), and detailed experimental protocols for its synthesis. Furthermore, it explores its role as an antifungal agent, with a focus on its mechanism of action.

Physicochemical Properties

This compound is a colorless to light brown liquid with a phenolic odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [2] |

| Melting Point | -6 °C | [3] |

| Boiling Point | 220 °C at 760 mmHg | [3] |

| Density | 1.028 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.546 | [4] |

| Water Solubility | 7 g/L (20 °C) | [5] |

| Flash Point | 88 °C (closed cup) | [4] |

Spectroscopic Characterization

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.13 - 7.05 | m | 2H | Ar-H |

| ~6.89 | m | 1H | Ar-H |

| ~6.78 | m | 1H | Ar-H |

| ~5.97 | m | 1H | -CH=CH₂ |

| ~5.40 | s | 1H | -OH |

| ~5.11 | m | 2H | -CH=CH₂ |

| ~3.38 | d | 2H | Ar-CH₂- |

Solvent: CDCl₃. Chemical shifts are reported relative to TMS (0 ppm). Data sourced from publicly available spectra and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Assignment |

| ~153.5 | C-OH |

| ~137.0 | -CH=CH₂ |

| ~130.5 | Ar-C |

| ~128.0 | Ar-CH |

| ~127.5 | Ar-CH |

| ~121.0 | Ar-CH |

| ~116.0 | =CH₂ |

| ~115.5 | Ar-CH |

| ~35.0 | Ar-CH₂- |

Solvent: CDCl₃. Chemical shifts are reported relative to TMS (0 ppm). Data sourced from publicly available spectra and may vary slightly based on experimental conditions.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2980, 2900 | Medium | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1590, 1490, 1450 | Strong | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~915 | Strong | =C-H bend (out-of-plane) |

Data represents typical values and may vary based on the sampling method (e.g., neat liquid, KBr pellet).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 119 | ~40 | [M - CH₃]⁺ |

| 107 | ~35 | [M - C₂H₃]⁺ |

| 91 | ~75 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~65 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Synthesis of this compound via Claisen Rearrangement

This protocol details the synthesis of this compound from phenol in a two-step process: Williamson ether synthesis to form allyl phenyl ether, followed by a thermal Claisen rearrangement.

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

-

To a solution of phenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide salt.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude allyl phenyl ether.

Step 2: Thermal Claisen Rearrangement to this compound

-

Place the crude allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.

-

Heat the ether neat (without solvent) to a temperature of 180-220 °C.[7]

-

Maintain this temperature and monitor the reaction progress by TLC. The rearrangement is typically complete within 3-5 hours.

-

Cool the reaction mixture to room temperature.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Claisen Rearrangement Mechanism

Caption: The concerted pericyclic mechanism of the Claisen rearrangement.

Antifungal Mechanism of this compound

This compound has been identified as an effective fungicide, particularly against plant pathogens like Botrytis cinerea. Its mechanism of action involves the inhibition of fungal respiration.[3][4]

Caption: this compound inhibits both the main electron transport chain and the alternative oxidase pathway.

Biological Activity: Antifungal Properties

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi.[8] Its primary mode of action is the disruption of mitochondrial respiration.[3] In many fungi, an alternative oxidase (AOX) pathway exists, which can bypass inhibition of the main electron transport chain. However, studies have shown that this compound and its derivatives can inhibit both the conventional respiratory pathway and the alternative oxidase pathway in fungi like Botrytis cinerea.[3][4] This dual inhibition makes it a potent fungicide and a promising lead compound for the development of new antifungal agents. The inhibition of these respiratory pathways leads to a depletion of ATP, ultimately causing fungal cell death.[8]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and spectral properties. The synthetic routes to this compound are well-established, with the Claisen rearrangement being a key transformation. Its demonstrated antifungal activity through the inhibition of fungal respiration highlights its potential for applications in agriculture and drug development. This guide provides essential technical information to support further research and development involving this compound.

References

- 1. [PDF] Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound(1745-81-9) 13C NMR [m.chemicalbook.com]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of o-Allylphenol for Researchers and Drug Development Professionals

Introduction: 2-Allylphenol, also known as o-allylphenol, is an aromatic organic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and drug development. Its unique structural features, combining a phenolic hydroxyl group with a reactive allyl substituent, make it a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of o-allylphenol, detailed experimental protocols, and an exploration of its biological activities and potential mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

o-Allylphenol is a colorless to light brown liquid with a characteristic phenolic odor. Its fundamental physical and chemical properties are summarized in the tables below, providing essential data for experimental design and chemical synthesis.

Table 1: General and Physical Properties of o-Allylphenol

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| CAS Number | 1745-81-9 | [1] |

| Appearance | Colorless to light brown liquid | [2] |

| Odor | Phenol-like | [2] |

| Melting Point | -6 °C | [2] |

| Boiling Point | 220 °C | [2][3] |

| Density | 1.028 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.546 | [3] |

| Solubility in Water | 7 g/L at 20 °C | [2] |

| pKa | 10.28 at 25 °C | [2] |

Table 2: Spectroscopic Data of o-Allylphenol

| Spectroscopic Technique | Key Features and Observed Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~3.4 (d, 2H, Ar-CH₂), ~5.1 (m, 2H, =CH₂), ~5.9 (m, 1H, -CH=), 6.7-7.2 (m, 4H, Ar-H), OH proton (variable) | [4] |

| ¹³C NMR (CDCl₃) | δ ~35 (Ar-CH₂), ~115 (=CH₂), ~115, 121, 128, 130 (Ar-C), ~134 (-CH=), ~154 (Ar-C-OH) | [5] |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3080-2850 cm⁻¹), C=C stretches (aromatic and vinyl, ~1640, 1590, 1495 cm⁻¹), C-O stretch (~1230 cm⁻¹) | [5] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 134 | [6] |

Synthesis and Purification

The most common and efficient method for the synthesis of o-allylphenol is the Claisen rearrangement of its precursor, allyl phenyl ether. This process is typically preceded by the Williamson ether synthesis to obtain the ether from phenol.

Experimental Protocol: Two-Step Synthesis of o-Allylphenol

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

This initial step involves the O-alkylation of phenol with an allyl halide.

-

Materials: Phenol, allyl bromide, potassium carbonate (K₂CO₃), acetone (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.

-

Slowly add allyl bromide (1.1 eq) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield allyl phenyl ether.

-

Step 2: Claisen Rearrangement to o-Allylphenol

This is a thermally-induced[7][7]-sigmatropic rearrangement.

-

Materials: Allyl phenyl ether.

-

Procedure (Thermal Method):

-

Place the synthesized allyl phenyl ether in a flask equipped with a reflux condenser.

-

Heat the ether to a high temperature, typically between 180-220 °C, in an oil bath.[8]

-

Maintain this temperature for 2-4 hours. The progress of the rearrangement can be monitored by TLC or ¹H NMR.

-

Upon completion, the crude o-allylphenol can be purified.

-

-

Procedure (Zinc-Catalyzed Method):

-

To a solution of allyl phenyl ether (10 mmol) in THF (5 mL), add zinc powder (2.5 mmol).[6]

-

Stir the reaction mixture at 55 °C for approximately 40 minutes.[6]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the zinc powder and evaporate the solvent to obtain the crude product.[6]

-

Purification Protocol

Crude o-allylphenol can be purified using acid-base extraction followed by distillation or column chromatography.

-

Acid-Base Extraction:

-

Dissolve the crude product in diethyl ether.

-

Extract the ethereal solution with a 10% aqueous sodium hydroxide solution. The phenolic o-allylphenol will move to the aqueous layer as its sodium salt.

-

Separate the aqueous layer and acidify it with dilute hydrochloric acid until the solution becomes cloudy, indicating the precipitation of o-allylphenol.

-

Extract the regenerated o-allylphenol with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield purified o-allylphenol.

-

-

Column Chromatography:

-

The crude product can be further purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[9]

-

Chemical Reactivity and Derivatization

The chemical reactivity of o-allylphenol is characterized by the presence of both a nucleophilic phenolic hydroxyl group and an electrophilic/radical-reactive allyl group. This dual functionality allows for a wide range of chemical modifications.

Reactions of the Phenolic Hydroxyl Group

Etherification: The phenolic hydroxyl group can be readily converted into an ether.

-

Experimental Protocol (O-Alkylation):

-

To a solution of o-allylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Add an alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) and stir the mixture at room temperature or with gentle heating.[10]

-

Monitor the reaction by TLC.

-

Work-up involves filtering the salts, removing the solvent, and purifying the resulting ether, for example, by column chromatography.

-

Esterification: The hydroxyl group can be acylated to form esters.

-

Experimental Protocol (O-Acylation with Acyl Chlorides):

-

Dissolve o-allylphenol (1.0 eq) in a suitable solvent like dichloromethane or THF, often in the presence of a base such as pyridine or triethylamine to neutralize the HCl byproduct.

-

Cool the solution in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq).[11]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is typically quenched with water, and the product is extracted into an organic solvent, washed, dried, and purified.[12]

-

Reactions of the Allyl Group

The allyl group can undergo various addition and cyclization reactions.

Iodocyclization: A common reaction to form dihydrobenzofuran derivatives.

-

Experimental Protocol:

-

Dissolve o-allylphenol (1.0 eq) in a suitable solvent.

-

Add iodine (I₂) in the presence of a base like sodium bicarbonate.

-

The reaction proceeds via electrophilic addition of iodine to the double bond, followed by intramolecular cyclization by the phenolic oxygen.[13]

-

The resulting 2-(iodomethyl)-2,3-dihydrobenzofuran can be isolated and purified.

-

Biological Activity and Drug Development Applications

o-Allylphenol and its derivatives have shown promising biological activities, particularly as antifungal agents.[8][14] This has positioned them as interesting lead compounds in the drug discovery pipeline.

Antifungal Activity

o-Allylphenol exhibits significant inhibitory effects against a range of plant pathogenic fungi.[14] The mechanism of action is primarily attributed to the inhibition of fungal respiration.[8][15]

Mechanism of Antifungal Action:

Research suggests that o-allylphenol and its derivatives target the fungal respiratory chain.[8] A key aspect of their activity is the inhibition of the alternative oxidase (AOX) pathway, which fungi can use to bypass conventional respiratory inhibitors.[8][15] By inhibiting both the main and alternative respiratory pathways, these compounds can effectively shut down cellular energy production in fungi.[8]

Caption: Proposed mechanism of antifungal action of o-allylphenol derivatives.

Drug Development Workflow

The development of o-allylphenol derivatives as potential antifungal drugs follows a structured workflow, from initial discovery to preclinical evaluation.

Caption: A generalized workflow for the development of o-allylphenol-based antifungal agents.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials: Fungal strain (e.g., Botrytis cinerea), appropriate broth medium (e.g., Potato Dextrose Broth), 96-well microtiter plates, o-allylphenol or its derivative, DMSO (solvent).

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁴ CFU/mL).

-

Inoculate each well (except for a sterility control) with the fungal suspension.

-

Include a positive control (a known antifungal agent) and a negative control (medium with inoculum and DMSO).

-

Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours.

-

The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

-

Conclusion

o-Allylphenol is a valuable and versatile chemical entity with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the generation of diverse chemical libraries. The demonstrated antifungal activity, coupled with a clear mechanism of action, highlights its potential in the development of new therapeutic agents. This guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to effectively utilize o-allylphenol in their scientific endeavors. Further research into its broader biological activities and the development of optimized derivatives will undoubtedly continue to unlock the full therapeutic potential of this remarkable molecule.

References

- 1. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]

- 2. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]

- 3. US5087766A - Process for producing allyl-substituted phenol compound and the product - Google Patents [patents.google.com]

- 4. google.com [google.com]

- 5. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antifungal activity of this compound derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifungal Activity of this compound Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Allylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-allylphenol in water and various organic solvents. The information is curated to support research, development, and formulation activities where this compound is a key component. This document presents quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates the logical workflow for assessing and reporting solubility.

Core Topic: this compound Solubility

This compound (CAS 1745-81-9) is an organic compound that finds application as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its solubility profile is a critical parameter for its application in various chemical processes, including reaction chemistry, purification, and formulation.

Quantitative Solubility Data

The solubility of this compound has been determined in water, and its miscibility with several organic solvents has been reported. The available quantitative and qualitative data are summarized in the tables below for easy reference and comparison.

Table 1: Solubility of this compound in Water [1][3]

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 7 |

Table 2: Solubility and Miscibility of this compound in Organic Solvents [4][5][6]

| Solvent | Solubility/Miscibility |

| Alcohols | Soluble |

| Chloroform | Soluble |

| Ether | Soluble |

| Organic Solvents | Soluble |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline the common methodologies used to ascertain the solubility of a compound like this compound in various solvents.

Method 1: Visual Determination of Miscibility for Liquid Solutes

This method is a straightforward qualitative assessment of the miscibility of a liquid solute in a liquid solvent.

Objective: To determine if this compound and a given liquid solvent are miscible in all proportions.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, toluene, hexane)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a known volume of the solvent (e.g., 2 mL).

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

-

Allow the mixture to stand and observe.

-

Observation:

-

If the mixture forms a single, clear liquid phase, the two liquids are considered miscible.

-

If the mixture forms two distinct layers, they are immiscible.

-

If the mixture appears cloudy or forms an emulsion, they are partially miscible.

-

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This is a widely used and reliable method for determining the equilibrium solubility of a solute in a solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or rotary evaporator

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in an Erlenmeyer flask. The excess solute is crucial to ensure that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature water bath or incubator set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation can be achieved using a magnetic stirrer or an orbital shaker.

-

After the equilibration period, allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved solute particles.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution to the pre-weighed evaporating dish.

-

Remove the solvent by evaporation. This can be done in a fume hood at ambient temperature or accelerated by gentle heating in an oven or using a rotary evaporator. Ensure the temperature is kept low enough to prevent degradation of the this compound.

-

Once all the solvent has evaporated, reweigh the evaporating dish containing the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining and presenting solubility data for this compound.

Caption: Workflow for this compound Solubility Determination.

This guide serves as a foundational resource for professionals working with this compound, providing essential solubility data and standardized methodologies to ensure consistency and accuracy in experimental work.

References

- 1. haihangchem.com [haihangchem.com]

- 2. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound CAS#: 1745-81-9 [m.chemicalbook.com]

- 4. This compound | 1745-81-9 | TCI AMERICA [tcichemicals.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. China this compound CAS 1745-81-9 Manufacturer - Yolatech.com [yolatech.com]

An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-Allylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylphenol, a member of the phenol class of organic compounds, is distinguished by an allyl group substituted at the second position of the phenol ring. This compound is of significant interest to the scientific and drug development communities due to its diverse biological activities, including antifungal, anti-inflammatory, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the boiling and melting points of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathways.

Physicochemical Data of this compound

The precise determination of the boiling and melting points of a compound is crucial for its identification, purification, and handling in a laboratory setting. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Boiling Point | 220 °C | [4][5][6] |

| Melting Point | -6 °C | [1] |

| Molecular Formula | C₉H₁₀O | [6] |

| Molecular Weight | 134.18 g/mol | [6] |

| Appearance | Clear colourless to light yellow liquid | [7] |

Experimental Protocols for Physical Property Determination

Accurate measurement of boiling and melting points is fundamental in chemical analysis. The following are detailed methodologies for determining these properties for a substance like this compound.

Determination of Boiling Point by Capillary Method

This method is suitable for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: Fill the small test tube with 2-3 mL of this compound.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or heating bath. The heat should be applied to the side arm of the Thiele tube to allow for even heat distribution via convection currents.

-

Observation: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

-

Repeat: For accuracy, repeat the determination at least twice and calculate the average boiling point.

Determination of Melting Point by Thiele Tube Method

Given that this compound is a liquid at room temperature, this protocol would be applicable after solidifying the sample at a low temperature.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil

-

Heat source (e.g., Bunsen burner)

-

Mortar and pestle (if the solidified sample needs to be powdered)

Procedure:

-

Sample Preparation: Cool a small sample of this compound until it solidifies. Finely powder the solidified sample.

-

Capillary Packing: Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Assembly: Attach the capillary tube to the thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Insert the thermometer and attached capillary tube into the Thiele tube containing heating oil. The oil level should be above the sample.

-

Observation: Heat the side arm of the Thiele tube gently. The convection currents will ensure uniform heating.

-

Melting Point Determination: Observe the sample closely as the temperature rises. The temperature at which the first drop of liquid appears is the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range. Record this temperature range as the melting point.

-

Purity Check: A pure substance will have a sharp melting point range of 1-2°C. A broader melting range may indicate the presence of impurities.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[2][3] Its mechanism of action involves the modulation of key inflammatory pathways.

Anti-Inflammatory Signaling Pathway of this compound

Research has indicated that this compound can reduce the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][7] This effect is believed to be mediated, at least in part, through its interaction with the adenosinergic system, potentially involving the adenosine A2a receptor.[2] The following diagram illustrates the proposed anti-inflammatory mechanism of this compound.

References

- 1. CAS 1745-81-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound Reduces IL-1 β and TNF- α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Reduces IL-1β and TNF-α, Promoting Antinociception through Adenosinergic, Anti-Inflammatory, and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-allyl phenol, 1745-81-9 [thegoodscentscompany.com]

- 5. Synthesis method of this compound and its industrial application_Wuhan Zhisheng Technology Co., Ltd. [en.cnpolymer.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 1745-81-9 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Allylphenol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-allylphenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 6.80 | m | 4H | Ar-H |

| 6.05 - 5.85 | m | 1H | -CH=CH₂ |

| 5.15 - 5.00 | m | 2H | -CH=CH₂ |

| 4.90 (broad s) | 1H | OH | |

| 3.40 | d | 2H | Ar-CH₂- |

Solvent: CDCl₃, Instrument Frequency: 90 MHz.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.5 | C-OH |

| 136.8 | -CH=CH₂ |

| 130.5 | Ar-C |

| 127.8 | Ar-C |

| 124.2 | Ar-C (substituted) |

| 121.2 | Ar-C |

| 116.2 | -CH=CH₂ |

| 115.8 | Ar-C |

| 34.8 | Ar-CH₂- |

Solvent: CDCl₃.[3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch |

| 3080 | Medium | =C-H stretch (alkene) |

| 3020 | Medium | =C-H stretch (aromatic) |

| 1640 | Medium | C=C stretch (alkene) |

| 1600, 1490, 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1230 | Strong | C-O stretch (phenol) |

| 915, 995 | Strong | =C-H bend (out-of-plane) |

Sample preparation: Liquid film.[2][4]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 35 | [M-H]⁺ |

| 119 | 15 | [M-CH₃]⁺ |

| 91 | 51 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 46 | [C₆H₅]⁺ (Phenyl ion) |

Ionization method: Electron Ionization (EI) at 70 eV.[5][6]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for organic compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared by dissolving the compound in deuterated chloroform (CDCl₃, approximately 0.7 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 90 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all expected proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope. The spectral width was set to cover the expected range for carbon signals (typically 0-200 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer was used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the spectrometer's sample compartment, and the sample spectrum was recorded. The final spectrum was generated by ratioing the sample spectrum against the background spectrum. The data was typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting transmittance or absorbance spectrum was plotted, and the positions of significant absorption bands were identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: Electron Ionization (EI) was employed, with an electron beam energy of 70 eV, to induce fragmentation of the this compound molecules.

-

Mass Analysis: The resulting positively charged ions and fragment ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detector was used to detect the ions, and the signal was amplified to generate the mass spectrum.

-

Data Presentation: The mass spectrum was plotted with the relative abundance of each ion as a function of its m/z value. The base peak (most abundant ion) was assigned a relative intensity of 100%.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(1745-81-9) 1H NMR [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound(1745-81-9) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(1745-81-9) IR Spectrum [chemicalbook.com]

- 5. This compound(1745-81-9) MS spectrum [chemicalbook.com]

- 6. This compound | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Allylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylphenol, a phenolic compound characterized by an allyl group substituted at the ortho position of the hydroxyl group, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its antifungal, antioxidant, anti-inflammatory, antinociceptive, and potential anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1745-81-9 | [1] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 220 °C | [1] |

| Density | 1.028 g/mL at 25 °C | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Antifungal Activity

This compound has demonstrated notable efficacy as an antifungal agent against a range of plant pathogenic fungi. Its mechanism of action is believed to involve the inhibition of fungal respiration.

Quantitative Antifungal Data

The following table summarizes the inhibitory concentrations of this compound against various fungal species.

| Fungal Species | IC₅₀ (µg/mL) | EC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | 68.0 | - | [2] |

| Rhizoctonia cerealis | - | 8.2 - 48.8 | [3] |

| Pythium aphanidermatum | - | 8.2 - 48.8 | [3] |

| Valsa mali | - | 8.2 - 48.8 | [3] |

Note: IC₅₀ (Median Inhibitory Concentration) and EC₅₀ (Median Effective Concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher antifungal activity.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

1. Preparation of Antifungal Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

-

Dispense a sterile fungal growth medium (e.g., RPMI 1640) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells to create a concentration gradient.

3. Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a fungal suspension in sterile saline or growth medium and adjust the turbidity to a standardized concentration (e.g., 0.5 McFarland standard).

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared fungal suspension.

-

Include a positive control (a known antifungal agent), a negative control (medium with inoculum and no compound), and a sterility control (medium only).

-

Incubate the plates at an appropriate temperature and duration for the specific fungal species being tested.

5. Determination of MIC:

-

After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that shows no visible growth.

Proposed Antifungal Mechanism of Action

The primary proposed mechanism for the antifungal activity of this compound is the inhibition of mitochondrial respiration in fungi. This disruption of the electron transport chain leads to a decrease in ATP production, ultimately causing fungal cell death.

Proposed mechanism of antifungal action of this compound.

Antioxidant Activity

As a phenolic compound, this compound exhibits antioxidant properties by acting as a free radical scavenger.

Quantitative Antioxidant Data

While specific IC₅₀ values for this compound in standard antioxidant assays like DPPH or ABTS are not extensively reported in the literature, it has been shown to possess a significant ability to sequester superoxide radicals in vitro.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

1. Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of DPPH in methanol.

2. Assay Procedure:

-

In a 96-well plate, add different concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Include a control group containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

3. Measurement and Calculation:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Anti-inflammatory and Antinociceptive Activities

This compound has demonstrated significant anti-inflammatory and antinociceptive effects in various in vivo models. These effects are mediated, at least in part, through the adenosinergic system and the reduction of pro-inflammatory cytokines.

Quantitative Anti-inflammatory and Antinociceptive Data

| Assay | Species | Dose (mg/kg, i.p.) | Effect | Reference |

| Acetic Acid-Induced Writhing | Mouse | 25 | 49.8% inhibition | [4] |

| 50 | 81.5% inhibition | [4] | ||

| 75 | 88.4% inhibition | [4] | ||

| 100 | 90.2% inhibition | [4] | ||

| Formalin Test (Phase 2) | Mouse | 50 | 48.2% inhibition | [4] |

| 75 | 69.0% inhibition | [4] | ||

| 100 | 93.0% inhibition | [4] | ||

| Carrageenan-induced Peritonitis | Mouse | 100 | 74.0% reduction in TNF-α | [4] |

| 50 | 45.8% reduction in IL-1β | [4] | ||

| 100 | 63.4% reduction in IL-1β | [4] |

Experimental Protocols

This model is used to assess the anti-inflammatory activity of a compound.

1. Animal Preparation:

-

Use adult male Wistar rats or Swiss mice.

-

Acclimatize the animals to the laboratory conditions before the experiment.

2. Compound Administration:

-

Administer this compound or a vehicle control intraperitoneally (i.p.) at various doses.

3. Induction of Inflammation:

-

After a set time (e.g., 30 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The difference in paw volume before and after carrageenan injection represents the degree of edema.

5. Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

This model is used to evaluate the antinociceptive (pain-relieving) properties of a compound.

1. Animal Preparation:

-

Use adult male Swiss mice.

-

Place the animals in individual observation chambers for acclimatization.

2. Compound Administration:

-

Administer this compound or a vehicle control intraperitoneally (i.p.) at various doses.

3. Induction of Nociception:

-

After a set time (e.g., 30 minutes) following compound administration, inject a dilute solution of formalin (e.g., 2.5%) into the sub-plantar region of the right hind paw.

4. Behavioral Observation:

-

Immediately after the formalin injection, observe the animals and record the total time spent licking the injected paw.

-

The observation is typically divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

5. Data Analysis:

-

Compare the licking time of the treated groups with the vehicle control group to determine the percentage of inhibition of nociceptive behavior.

Proposed Anti-inflammatory and Antinociceptive Signaling Pathway

In silico docking studies have suggested that this compound interacts with the adenosine A2a receptor. Activation of this receptor is known to have anti-inflammatory effects. This interaction, coupled with the observed reduction in pro-inflammatory cytokines like TNF-α and IL-1β, suggests a potential signaling pathway for its anti-inflammatory and antinociceptive actions.

Proposed signaling pathway for the anti-inflammatory and antinociceptive effects of this compound.

Anticancer Activity

While phenolic compounds, in general, are known to possess anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest, specific quantitative data on the cytotoxic effects of this compound against cancer cell lines (e.g., HeLa, MCF-7, A549) is currently limited in the publicly available scientific literature. Further research is warranted to elucidate the potential of this compound as an anticancer agent and to determine its IC₅₀ values against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

3. MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (around 570 nm) using a microplate reader.

5. Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.

Conclusion

This compound is a biologically active molecule with demonstrated antifungal, antioxidant, anti-inflammatory, and antinociceptive properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into its therapeutic potential. While its anticancer activity remains to be fully elucidated with specific quantitative data, its classification as a phenolic compound suggests that this is a promising area for future investigation. The elucidation of its mechanisms of action, particularly the signaling pathways involved, will be crucial for the development of this compound and its derivatives as potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

A Technical Guide to the Antifungal and Anti-inflammatory Properties of 2-Allylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylphenol (2-AP), a synthetic phenylpropanoid, is an organic compound characterized by a phenol ring substituted with an allyl group at the second carbon.[1][2] Structurally related to bioactive molecules like eugenol and thymol, this compound has garnered significant scientific interest for its potent biological activities.[3] Initially recognized and utilized as an effective fungicide in agriculture, particularly in China, recent studies have unveiled its promising anti-inflammatory and antinociceptive properties.[3][4] This technical guide provides an in-depth analysis of the antifungal and anti-inflammatory mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.

Antifungal Properties of this compound

This compound and its derivatives have demonstrated significant efficacy against a range of phytopathogenic fungi.[5] Its primary mechanism of action is the inhibition of fungal respiration, making it a subject of interest for developing new antifungal agents, especially in the context of growing fungal resistance.[4][6]

Mechanism of Action

The core antifungal activity of this compound stems from its ability to inhibit fungal respiration by interfering with the electron transport chain, a critical process for cellular energy (ATP) production.[6][7] This interference leads to a decrease in ATP biosynthesis.[7] Furthermore, studies on Botrytis cinerea have shown that highly active this compound derivatives can inhibit the expression of the Bcaox gene.[4][8] This gene is responsible for activating the alternative oxidase (AOX) enzyme, which allows the fungus to bypass the main respiratory pathway when it is inhibited.[4][8] By inhibiting both the normal and alternative respiratory pathways, this compound derivatives can effectively disrupt fungal cellular energy production.[8][9]

Caption: Proposed antifungal mechanism of this compound derivatives.

Quantitative Efficacy Data

The antifungal activity of this compound and its derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). Lower values indicate higher potency. Modifications to the this compound structure, such as converting the hydroxyl group to a methoxy or acetyl group, have been shown to dramatically increase antifungal activity.[4][8]

Table 1: Antifungal Activity (IC₅₀/EC₅₀) of this compound and Its Derivatives against Various Fungi

| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference(s) |

| This compound | Botrytis cinerea | IC₅₀ | 68.0 | [8][9][10] |

| This compound | Fusarium thapsinum | EC₅₀ | 7.18 | [7] |

| This compound | Rhizoctonia cerealis | EC₅₀ | 8.2 | [5][7] |

| This compound | Pythium aphanidermatum | EC₅₀ | 19.5 | [5] |

| This compound | Valsa mali | EC₅₀ | 35.6 | [5] |

| This compound | Botrytis cinerea | EC₅₀ | 48.8 | [5] |

| 2-Allyl-4-nitrophenol | Botrytis cinerea | IC₅₀ | 35.0 | [10] |

| 2-Allyl-4,6-dinitrophenol | Phytophthora cinnamomi | EC₅₀ | 10.0 | [10] |

| 2-Methoxy-allylbenzene (Derivative 9) | Botrytis cinerea | IC₅₀ | 2.0 | [4][8] |

| 2-Acetoxy-allylbenzene (Derivative 13) | Botrytis cinerea | IC₅₀ | 1.0 | [4][8] |

| 2-(2-hydroxypropyl) phenol | Rhizoctonia cerealis | EC₅₀ | 1.0 - 23.5 | [5][7] |

| 2-(2-hydroxypropyl) phenol | Pythium aphanidermatum | EC₅₀ | 1.0 - 23.5 | [5][7] |

| 2-(2-hydroxypropyl) phenol | Valsa mali | EC₅₀ | 1.0 - 23.5 | [5][7] |

| 2-(2-hydroxypropyl) phenol | Botrytis cinerea | EC₅₀ | 1.0 - 23.5 | [5][7] |

Experimental Protocol: Fungal Mycelial Growth Inhibition Assay

This protocol describes a common method for evaluating the in vitro antifungal activity of compounds like this compound.[11]

-

Preparation of Fungal Cultures: The target fungal isolate (e.g., B. cinerea) is maintained and grown on a suitable medium like Potato Dextrose Agar (PDA) at a controlled temperature (e.g., 21°C) for 5-7 days.[11]

-

Compound Preparation: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent, such as dichloromethane, to create stock solutions of various concentrations.[11]

-